molecular formula C19H18N4O3 B360339 N-(4-acetamidophenyl)-3-(4-oxoquinazolin-3-yl)propanamide CAS No. 900894-32-8

N-(4-acetamidophenyl)-3-(4-oxoquinazolin-3-yl)propanamide

Cat. No.: B360339
CAS No.: 900894-32-8
M. Wt: 350.4g/mol
InChI Key: WPHURRRHLWHTEI-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-3-(4-oxoquinazolin-3-yl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structure of this compound includes a quinazolinone core, which is a bicyclic system containing nitrogen atoms, and an acetylamino phenyl group.

Preparation Methods

The synthesis of N-(4-acetamidophenyl)-3-(4-oxoquinazolin-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Attachment of the Propanamide Side Chain: The propanamide side chain can be introduced through a nucleophilic substitution reaction involving the quinazolinone core and a suitable halogenated propanamide derivative.

    Introduction of the Acetylamino Phenyl Group: The final step involves the acetylation of the amino group on the phenyl ring using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(4-acetamidophenyl)-3-(4-oxoquinazolin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the quinazolinone core.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino phenyl group, using reagents such as halogens or alkylating agents.

    Hydrolysis: Hydrolysis of the amide bond can be achieved under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

N-(4-acetamidophenyl)-3-(4-oxoquinazolin-3-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinazolinone derivatives with potential biological activities.

    Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: It has potential therapeutic applications due to its anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to explore its efficacy and safety in various disease models.

    Industry: The compound is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-3-(4-oxoquinazolin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in the inflammatory response. Additionally, the compound may interact with DNA and RNA, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound exerts its effects through a combination of enzyme inhibition and interaction with cellular macromolecules.

Comparison with Similar Compounds

N-(4-acetamidophenyl)-3-(4-oxoquinazolin-3-yl)propanamide can be compared with other quinazolinone derivatives, such as:

    N-(4-fluorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide: This compound has a similar structure but with a fluorine atom on the phenyl ring, which may alter its biological activity and chemical reactivity.

    2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: This derivative includes a piperazine ring and chloroacetyl group, which can enhance its antimicrobial and anticancer properties.

    2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide: This compound has a trifluoromethyl group and hydrazinyl linkage, contributing to its unique biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

900894-32-8

Molecular Formula

C19H18N4O3

Molecular Weight

350.4g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C19H18N4O3/c1-13(24)21-14-6-8-15(9-7-14)22-18(25)10-11-23-12-20-17-5-3-2-4-16(17)19(23)26/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,25)

InChI Key

WPHURRRHLWHTEI-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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